molecular formula C13H20FN3O2 B12223022 2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B12223022
M. Wt: 269.32 g/mol
InChI Key: HUCPJSCLDPNUCD-UHFFFAOYSA-N
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Description

2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an ethoxyethyl group, and a fluoropyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction using ethoxyethyl halides.

    Attachment of the Fluoropyrimidine Moiety: The final step involves the coupling of the piperidine derivative with a fluoropyrimidine precursor under suitable conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques like continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropyrimidine moiety is particularly important for its biological activity, as it can mimic natural substrates and inhibit enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
  • 1-(2-Ethoxyethyl)-4-(3-hydroxyprop-1-yn-1-yl)piperidin-4-ol

Uniqueness

2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine stands out due to its unique combination of a piperidine ring, an ethoxyethyl group, and a fluoropyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20FN3O2

Molecular Weight

269.32 g/mol

IUPAC Name

2-[1-(2-ethoxyethyl)piperidin-4-yl]oxy-5-fluoropyrimidine

InChI

InChI=1S/C13H20FN3O2/c1-2-18-8-7-17-5-3-12(4-6-17)19-13-15-9-11(14)10-16-13/h9-10,12H,2-8H2,1H3

InChI Key

HUCPJSCLDPNUCD-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCC(CC1)OC2=NC=C(C=N2)F

Origin of Product

United States

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